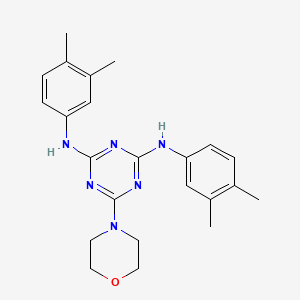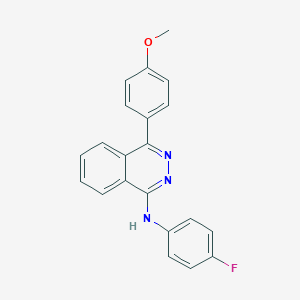![molecular formula C18H19N3O5S B11607570 3-[(2E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B11607570.png)
3-[(2E)-1-methyl-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,2-benzothiazole 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of multiple functional groups, including methoxy groups, an aldehyde group, and a benzisothiazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone typically involves the following steps:
Formation of 3,4,5-Trimethoxybenzaldehyde: This can be achieved through the methylation of gallic acid followed by oxidation.
Synthesis of 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazine: This intermediate can be synthesized by reacting 1,2-benzisothiazole-3-one with methylhydrazine under controlled conditions.
Condensation Reaction: The final step involves the condensation of 3,4,5-trimethoxybenzaldehyde with 1-(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)-1-methylhydrazine to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group in 3,4,5-trimethoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3,4,5-Trimethoxybenzoic acid.
Reduction: 3,4,5-Trimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mecanismo De Acción
The mechanism of action of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone involves its interaction with specific molecular targets. The methoxy groups and the benzisothiazole moiety play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxybenzaldehyde moiety but lacks the benzisothiazole group.
1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazine: Contains the benzisothiazole group but lacks the trimethoxybenzaldehyde moiety.
Uniqueness
The uniqueness of 3,4,5-Trimethoxybenzaldehyde 1-(1,1-Dioxo-1H-1,2-Benzisothiazol-3-Yl)-1-Methylhydrazone lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its individual components.
Propiedades
Fórmula molecular |
C18H19N3O5S |
|---|---|
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
N-methyl-1,1-dioxo-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C18H19N3O5S/c1-21(18-13-7-5-6-8-16(13)27(22,23)20-18)19-11-12-9-14(24-2)17(26-4)15(10-12)25-3/h5-11H,1-4H3/b19-11+ |
Clave InChI |
JIZLEFWLCYQGHQ-YBFXNURJSA-N |
SMILES isomérico |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC(=C(C(=C3)OC)OC)OC |
SMILES canónico |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC(=C(C(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-3-[2-(4-fluorophenyl)ethyl]-N-(3-methylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11607502.png)
![3,7-Bis(2-chloroacetyl)-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B11607506.png)
![6-imino-13-methyl-2-oxo-7-(oxolan-2-ylmethyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11607507.png)
![N-[2-(4-chlorophenyl)-5-oxo-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B11607515.png)
![(7Z)-3-(3-bromophenyl)-7-[(5-methylfuran-2-yl)methylidene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607523.png)
![4-(3,4-Dimethylphenoxy)-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B11607529.png)
![2-(pyrimidin-2-ylsulfanyl)-N'-{(E)-[4-(thietan-3-yloxy)phenyl]methylidene}acetohydrazide](/img/structure/B11607534.png)
![5-[4-(diethylamino)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11607545.png)
![ethyl (5E)-2-methyl-5-[4-(methylsulfanyl)benzylidene]-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11607555.png)

![(5E)-5-[(1-benzyl-1H-indol-3-yl)methylidene]-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11607567.png)
![(7Z)-3-(3-fluorophenyl)-7-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11607579.png)
![methyl {2-chloro-6-ethoxy-4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetate](/img/structure/B11607585.png)
